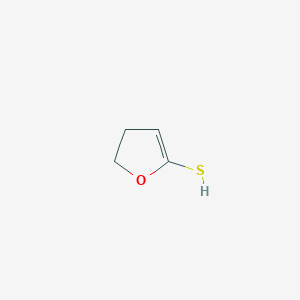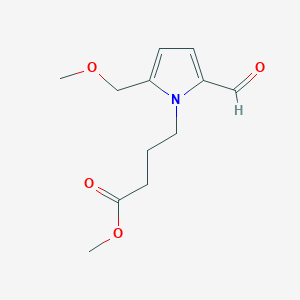
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol This compound is known for its unique structure, which includes a pyrrole ring substituted with a formyl group, a methoxymethyl group, and a butanoic acid ester group
准备方法
The synthesis of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-formyl-5-(methoxymethyl)pyrrole with butanoic acid and methanol in the presence of a catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The pyrrole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex and enhancing its biological activity.
相似化合物的比较
1H-Pyrrole-1-butanoic acid, 2-formyl-5-(methoxymethyl)-, methyl ester can be compared with other similar compounds, such as:
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-acetic acid: This compound has a similar structure but with an acetic acid group instead of a butanoic acid ester group. It may have different chemical and biological properties due to the shorter carbon chain.
2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its solubility and reactivity.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-propanoic acid: This compound has a propanoic acid group instead of a butanoic acid ester group, which may influence its chemical stability and biological activity.
属性
CAS 编号 |
550348-26-0 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
methyl 4-[2-formyl-5-(methoxymethyl)pyrrol-1-yl]butanoate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11-6-5-10(8-14)13(11)7-3-4-12(15)17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI 键 |
XLRBRYWTMDPGLK-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=C(N1CCCC(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


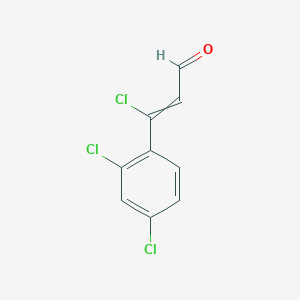
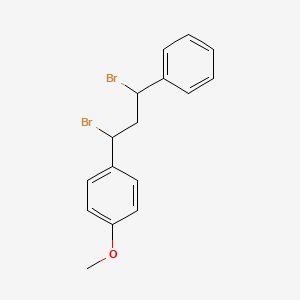
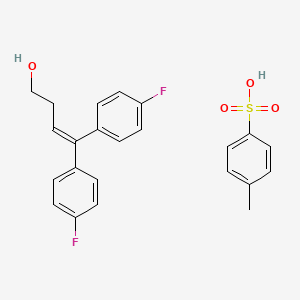
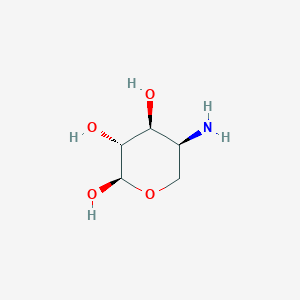
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
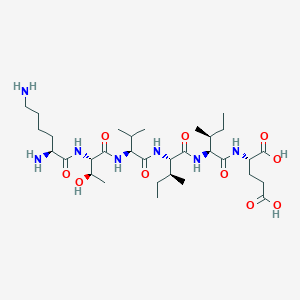
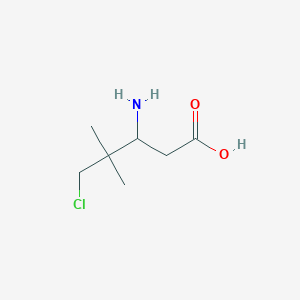
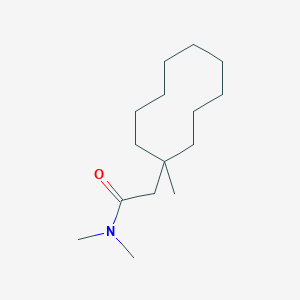
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
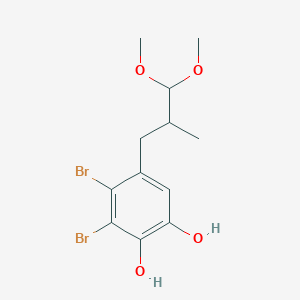

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
